Cas no 1505247-38-0 (1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)

1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine structure
1505247-38-0 structure
商品名:1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine
CAS番号:1505247-38-0
MF:C11H15NO2
メガワット:193.242303133011
CID:6411492
PubChem ID:80147151

1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine 化学的及び物理的性質

名前と識別子

    • 1-[2-(3-methylphenyl)-1,3-dioxolan-2-yl]methanamine
    • 1505247-38-0
    • AKOS018708742
    • 1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine
    • インチ: 1S/C11H15NO2/c1-9-3-2-4-10(7-9)11(8-12)13-5-6-14-11/h2-4,7H,5-6,8,12H2,1H3
    • InChIKey: IVMPJRSTBALGEW-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC1(CN)C1C=CC=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D701280-1g
(2-m-Tolyl-1,3-dioxolan-2-yl)methanamine
1505247-38-0 95%
1g
$645 2025-02-21
eNovation Chemicals LLC
D701280-1g
(2-m-Tolyl-1,3-dioxolan-2-yl)methanamine
1505247-38-0 95%
1g
$645 2025-03-01
eNovation Chemicals LLC
D701280-1g
(2-m-Tolyl-1,3-dioxolan-2-yl)methanamine
1505247-38-0 95%
1g
$645 2024-05-23

1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine 関連文献

1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamineに関する追加情報

Professional Introduction to Compound with CAS No. 1505247-38-0 and Product Name: 1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine

The compound identified by the CAS number 1505247-38-0 and the product name 1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers exploring novel therapeutic agents. The structure of this molecule, featuring a 3-methylphenyl group and a 1,3-dioxolan-2-yl moiety, contributes to its unique chemical properties and potential applications in drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic profiles. The presence of the 1,3-dioxolan-2-yl ring in this compound suggests potential interactions with biological targets, which could be exploited for therapeutic purposes. This structural feature is particularly noteworthy as it has been shown to enhance binding affinity and selectivity in various drug candidates. The 3-methylphenyl substituent further contributes to the compound's complexity, offering multiple sites for functionalization and interaction with biological systems.

In the context of contemporary pharmaceutical research, the development of novel scaffolds that combine structural diversity with known bioactivity is crucial. The compound 1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine aligns well with this trend, as it incorporates elements that have been successfully utilized in previous drug candidates. The dioxolan ring, in particular, has garnered attention for its role in enhancing metabolic stability while maintaining biological activity. This makes it an attractive component for designing molecules that can withstand the rigors of metabolic processing without losing efficacy.

One of the most compelling aspects of this compound is its potential as a lead structure for further optimization. Researchers have been exploring ways to modify heterocyclic cores to improve their pharmacological properties. The 1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine structure provides a versatile platform for such modifications, allowing chemists to introduce additional functional groups or alter existing ones to fine-tune biological activity. This flexibility is essential for developing molecules that can effectively target specific disease pathways while minimizing off-target effects.

The synthesis of this compound has also been a focus of recent academic research. Studies have demonstrated efficient synthetic routes that enable the preparation of complex dioxolan-containing molecules with high yields and purity. These methodologies are critical for advancing drug discovery programs, as they provide access to novel compounds that can be rapidly screened for biological activity. The ability to synthesize such molecules on a scalable basis is a key factor in translating laboratory discoveries into viable therapeutic agents.

From a computational chemistry perspective, the molecular properties of 1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine have been extensively analyzed using advanced modeling techniques. These studies have provided insights into its interactions with biological targets at both the molecular and atomic levels. Understanding these interactions is crucial for designing molecules with improved binding affinity and selectivity. Additionally, computational methods have been used to predict potential side effects and metabolic pathways, which helps in optimizing drug candidates for clinical development.

The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of this molecule have shown promise as intermediates in the synthesis of pesticides and specialty chemicals. This versatility underscores the importance of developing compounds that can serve multiple purposes across different industries.

In conclusion, the compound with CAS No. 1505247-38-0 and the product name 1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, combined with its promising biological activities, makes it a valuable candidate for further investigation. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

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